molecular formula C11H14F2N2OS B2497338 N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 2034515-98-3

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2497338
CAS No.: 2034515-98-3
M. Wt: 260.3
InChI Key: ULZWCWGKTSXXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H14F2N2OS and its molecular weight is 260.3. The purity is usually 95%.
The exact mass of the compound N-(4,4-difluorocyclohexyl)-4-methylthiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Oxazoles: A study reports an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization. This method highlights the versatility of thiazole derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical research (S. Vijay Kumar et al., 2012).
  • Ferrocenylmethyl Benzene-Carboxamide Derivatives: Another study focuses on synthesizing and characterizing N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating the incorporation of metal elements into organic frameworks for potential applications in medicinal chemistry (Paula N. Kelly et al., 2007).

Biological Activity

  • Fungicidal and Insecticidal Activities: Novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their fungicidal and insecticidal activities, showcasing the potential of thiazole derivatives in developing agrochemicals (Changling Liu et al., 2004).
  • Antitumor and Antimicrobial Activities: Research on enaminones derived from thiazole carboxamides indicated their use as intermediates for synthesizing compounds with notable antitumor and antimicrobial activities, underlining their importance in discovering new therapeutic agents (S. Riyadh, 2011).

Chemical Synthesis and Modification

  • Eco-friendly Synthesis: A study highlighted an eco-friendly synthesis approach for N-arylthiazole-5-carboxamides, emphasizing the importance of sustainable methods in chemical synthesis. The research also delves into their crystal structures and photophysical properties, contributing to our understanding of their chemical behavior (Jeevanreddy Miryala et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its exact structure and properties .

Safety and Hazards

Based on the related compounds, it’s likely that this compound could pose a variety of safety hazards. For example, it could potentially cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZWCWGKTSXXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.